HS-173

Catalog No.
S548061
CAS No.
1276110-06-5
M.F
C21H18N4O4S
M. Wt
422.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
HS-173

CAS Number

1276110-06-5

Product Name

HS-173

IUPAC Name

ethyl 6-[5-(benzenesulfonamido)pyridin-3-yl]imidazo[1,2-a]pyridine-3-carboxylate

Molecular Formula

C21H18N4O4S

Molecular Weight

422.5 g/mol

InChI

InChI=1S/C21H18N4O4S/c1-2-29-21(26)19-13-23-20-9-8-15(14-25(19)20)16-10-17(12-22-11-16)24-30(27,28)18-6-4-3-5-7-18/h3-14,24H,2H2,1H3

InChI Key

SEKOTFCHZNXZMM-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CN=C2N1C=C(C=C2)C3=CC(=CN=C3)NS(=O)(=O)C4=CC=CC=C4

Solubility

soluble in DMSO, not soluble in water.

Synonyms

HS173; HS 173; HS-173.

Canonical SMILES

CCOC(=O)C1=CN=C2N1C=C(C=C2)C3=CC(=CN=C3)NS(=O)(=O)C4=CC=CC=C4

Description

The exact mass of the compound Ethyl 6-(5-(phenylsulfonamido)pyridin-3-yl)imidazo[1,2-a]pyridine-3-carboxylate is 422.10488 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble in DMSO, not soluble in water.. The storage condition is described as 0 – 4 C for short term (weeks to 1 month) or -20 C for long terms (months to years)..
  • Availability: EPC can be purchased from a few chemical suppliers, suggesting potential research applications, but no published data is available [, , ].
  • Chemical Structure: The presence of specific functional groups in EPC's structure, such as imidazo and pyridine rings, suggests potential for interacting with biological targets. However, further research is needed to determine its specific activity.

Given the lack of scientific literature on EPC, it is difficult to provide detailed information on its research applications.

  • Kinase Inhibition: The imidazo pyridine core structure is present in many known kinase inhibitors, and EPC could be explored for its ability to target specific kinases involved in diseases [].
  • Medicinal Chemistry: EPC's structure can be a starting point for medicinal chemistry efforts to develop new drugs with improved properties.

HS-173 is a novel compound classified as a phosphatidylinositol 3-kinase (PI3K) inhibitor, specifically targeting the PI3Kα isoform. It is an imidazopyridine derivative that has shown potential in various preclinical studies for its anti-cancer properties. The compound operates primarily by inhibiting the PI3K/Akt signaling pathway, which is crucial for cell growth, proliferation, and survival. This inhibition leads to significant effects on cancer cell cycle progression and apoptosis, making HS-173 a candidate for cancer therapy, particularly in aggressive forms like pancreatic cancer .

HS-173's mechanism of action involves several biochemical pathways. It inhibits the PI3K/Akt pathway, leading to:

  • Cell Cycle Arrest: HS-173 induces G2/M phase arrest in cancer cells by altering the expression of cyclin B1 and phosphorylated cdc2, which are critical regulators of cell cycle transitions .
  • Apoptosis Induction: The compound promotes apoptosis by increasing the levels of cleaved caspase-3 and decreasing anti-apoptotic proteins such as Bcl-2. This shift in protein expression facilitates mitochondrial changes that trigger cell death .
  • Inhibition of DNA Damage Repair: HS-173 has been shown to inhibit key kinases involved in DNA damage repair mechanisms, such as ATM (Ataxia Telangiectasia Mutated) and DNA-PKcs (DNA-dependent protein kinase catalytic subunit), thereby enhancing the sensitivity of cancer cells to radiation therapy .

HS-173 exhibits significant biological activity against various cancer types, particularly pancreatic cancer. Key findings include:

  • Antiproliferative Effects: HS-173 demonstrates potent antiproliferative effects across multiple cancer cell lines, including T47D, SK-BR3, and MCF7, with IC50 values indicating effective growth inhibition .
  • Inhibition of Epithelial-Mesenchymal Transition (EMT): The compound effectively suppresses EMT, a process associated with increased invasiveness and metastasis in cancers. HS-173 reduces TGF-β-induced migration and invasion by modulating epithelial and mesenchymal markers .
  • Enhanced Radiosensitivity: In combination with radiation therapy, HS-173 significantly increases the sensitivity of pancreatic cancer cells to radiation-induced apoptosis, suggesting its potential as an adjunct treatment in radiotherapy .

The synthesis of HS-173 involves multi-step organic reactions to create the imidazopyridine structure. While specific proprietary methods may be employed by manufacturers, general approaches typically include:

  • Formation of Imidazopyridine Core: This involves cyclization reactions starting from appropriate precursors containing both imidazole and pyridine moieties.
  • Functionalization: Subsequent steps may include adding functional groups that enhance selectivity for PI3Kα or improve pharmacokinetic properties.
  • Purification: The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity levels necessary for biological testing .

HS-173 has potential applications in:

  • Cancer Therapy: Due to its ability to inhibit critical signaling pathways involved in tumor growth and metastasis, HS-173 is being explored as a therapeutic agent for various cancers, especially pancreatic cancer.
  • Combination Therapies: Its role as a radiosensitizer makes it a candidate for combination therapies with radiation treatment to improve efficacy against tumors resistant to conventional therapies .

Interaction studies have demonstrated that HS-173 can enhance the effectiveness of existing treatments:

  • Synergistic Effects with Radiation: When used alongside radiation therapy, HS-173 significantly increases apoptotic responses in pancreatic cancer cells compared to radiation alone .
  • Targeting Multiple Pathways: By inhibiting both the PI3K/Akt pathway and key DNA repair mechanisms, HS-173 shows promise in overcoming resistance mechanisms commonly observed in aggressive cancers .

Several compounds share structural or functional similarities with HS-173. Here are some notable examples:

Compound NameTypeMechanism of ActionUnique Features
LY294002PI3K InhibitorSelective inhibition of PI3KEarly-stage inhibitor with broad effects
GDC-0941PI3K InhibitorInhibits PI3K signalingAdvanced clinical trials for various cancers
AZD8186PI3K InhibitorDual inhibition of PI3Kα and PI3KδTargeting multiple isoforms
PIK75PI3K InhibitorSelective for PI3KαFocused on metabolic disorders

While these compounds also inhibit the PI3K pathway, HS-173's unique imidazopyridine structure and specific action on G2/M phase arrest set it apart as a promising candidate for targeted cancer therapies. Its ability to enhance radiosensitivity further distinguishes it from other inhibitors that may not exhibit this dual functionality .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.4

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

1

Exact Mass

422.10487624 g/mol

Monoisotopic Mass

422.10487624 g/mol

Heavy Atom Count

30

Appearance

white to off-white solid powder

Storage

0 – 4 C for short term (weeks to 1 month) or -20 C for long terms (months to years).

UNII

2758X982JL

Wikipedia

HS-173

Dates

Modify: 2023-08-15
1: Son MK, Ryu YL, Jung KH, Lee H, Lee HS, Yan HH, Park HJ, Ryu JK, Suh JK, Hong S, Hong SS. HS-173, a novel PI3K inhibitor, attenuates the activation of hepatic stellate cells in liver fibrosis. Sci Rep. 2013 Dec 11;3:3470. doi: 10.1038/srep03470. PubMed PMID: 24326778; PubMed Central PMCID: PMC3858860.
2: Lee H, Kim SJ, Jung KH, Son MK, Yan HH, Hong S, Hong SS. A novel imidazopyridine PI3K inhibitor with anticancer activity in non-small cell lung cancer cells. Oncol Rep. 2013 Aug;30(2):863-9. doi: 10.3892/or.2013.2499. Epub 2013 May 27. PubMed PMID: 23708425.
3: Jung KH, Ryu YL, Lee HS, Lee H, Son MK, Yan HH, Hong SW, Ryu JK, Hong S, Suh JK, Hong SS. A novel PI3K inhibitor alleviates fibrotic responses in fibroblasts derived from Peyronie's plaques. Int J Oncol. 2013 Jun;42(6):2001-8. doi: 10.3892/ijo.2013.1905. Epub 2013 Apr 16. PubMed PMID: 23588860.
4: Yun SM, Jung KH, Lee H, Son MK, Seo JH, Yan HH, Park BH, Hong S, Hong SS. Synergistic anticancer activity of HS-173, a novel PI3K inhibitor in combination with Sorafenib against pancreatic cancer cells. Cancer Lett. 2013 May 1;331(2):250-61. doi: 10.1016/j.canlet.2013.01.007. Epub 2013 Jan 20. PubMed PMID: 23340175.
5: Lee H, Jung KH, Jeong Y, Hong S, Hong SS. HS-173, a novel phosphatidylinositol 3-kinase (PI3K) inhibitor, has anti-tumor activity through promoting apoptosis and inhibiting angiogenesis. Cancer Lett. 2013 Jan 1;328(1):152-9. doi: 10.1016/j.canlet.2012.08.020. Epub 2012 Aug 26. PubMed PMID: 22929971.

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